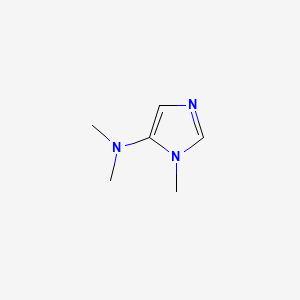

N,N,1-Trimethyl-1H-imidazol-5-amine

Description

Structure

3D Structure

Properties

CAS No. |

196304-09-3 |

|---|---|

Molecular Formula |

C6H11N3 |

Molecular Weight |

125.175 |

IUPAC Name |

N,N,3-trimethylimidazol-4-amine |

InChI |

InChI=1S/C6H11N3/c1-8(2)6-4-7-5-9(6)3/h4-5H,1-3H3 |

InChI Key |

WPVSNFNDOUAGJK-UHFFFAOYSA-N |

SMILES |

CN1C=NC=C1N(C)C |

Synonyms |

1H-Imidazol-5-amine,N,N,1-trimethyl-(9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Nucleophilicity and Basicity of the Imidazolyl Amine Moiety

The imidazolyl amine moiety in N,N,1-Trimethyl-1H-imidazol-5-amine is characterized by the presence of a lone pair of electrons on its nitrogen atoms, which makes it both basic and nucleophilic. uomustansiriyah.edu.iq The basicity and nucleophilicity are closely related, with stronger bases generally acting as stronger nucleophiles. masterorganicchemistry.com However, this relationship is modulated by factors such as sterics and the solvent environment. masterorganicchemistry.com

The methyl groups on the compound are electron-donating, which enhances the electron density of the imidazole (B134444) ring and increases the basicity of the nitrogen atoms. vulcanchem.com This is in contrast to imidazole derivatives with electron-withdrawing groups, such as nitro groups, which exhibit reduced basicity. In general, the nucleophilicity of amines follows the trend of secondary > primary > ammonia (B1221849), which correlates with their increasing basicity. masterorganicchemistry.com While tertiary amines are often more basic, their nucleophilicity can be diminished by steric hindrance. masterorganicchemistry.com

Comparative Basicity of Amine Classes

| Amine Class | Relative Basicity Trend | Relative Nucleophilicity Trend (in water) | Key Factors |

|---|---|---|---|

| Primary (RNH₂) | More basic than ammonia | More nucleophilic than ammonia | Inductive effect of one alkyl group. masterorganicchemistry.com |

| Secondary (R₂NH) | More basic than primary amines | More nucleophilic than primary amines | Inductive effect of two alkyl groups. masterorganicchemistry.com |

| Tertiary (R₃N) | Similar to or slightly less basic than secondary amines (in water) | Often less nucleophilic than secondary amines | Inductive effect of three alkyl groups balanced by steric hindrance and solvation effects. masterorganicchemistry.com |

Role of Nitrogen Atoms in Chemical Reactions

This compound possesses three nitrogen atoms, each with a distinct role in chemical reactions. The imidazole ring contains a pyrrole-type nitrogen at position 1 (N1) and a pyridine-type nitrogen at position 3 (N3). sci-hub.se

N1 (Pyrrole-type): This nitrogen's lone pair is part of the aromatic π-system. In the subject molecule, it is substituted with a methyl group, preventing it from acting as a proton donor or a primary site for electrophilic attack.

N3 (Pyridine-type): This nitrogen's lone pair is not part of the aromatic system and is available for donation, making it the primary center of basicity and a key nucleophilic site. It readily participates in reactions by coordinating with electrophiles, including protons and metal ions. sci-hub.se Its nucleophilicity is crucial in certain ring-forming reactions where it can attack intermediates like nitrilium ions. nih.govmdpi.com

Exocyclic Amine Nitrogen: The nitrogen of the N,N-dimethylamino group at position 5 is also a nucleophilic and basic center. Its reactivity is influenced by the two methyl groups attached to it, which increase its electron-donating character but also introduce steric bulk.

The electron-rich nature of the imidazole ring, enhanced by the nitrogen atoms, makes these derivatives effective as ligands in coordination chemistry and catalysis.

Electrophilic and Nucleophilic Attack Sites

The electronic structure of the imidazole ring dictates the preferred sites for chemical attack. Resonance structures show that the ring has significant polarization. sci-hub.se

Electrophilic Attack: The pyridine-like N3 nitrogen is the most common site for electrophilic attack due to the high availability of its lone pair. sci-hub.se The carbon atoms of the ring, particularly C4 and C5, are also susceptible to electrophilic substitution, with the attached amino group at C5 further activating the ring. sci-hub.se

Nucleophilic Attack: The C2 carbon of the imidazole ring is the most electron-deficient and therefore the primary site for nucleophilic attack. sci-hub.se However, this typically requires significant activation of the ring, for instance by quaternization of one of the ring nitrogens. sci-hub.se In the context of multicomponent reactions, the nucleophilic nitrogen of the imidazole ring can attack external electrophilic species, such as a nascent nitrilium ion, to initiate further transformations. mdpi.com

Reaction Pathways and Intermediate Characterization

The imidazole scaffold can participate in a variety of reaction pathways, including cycloadditions and ring transformations, which often involve the formation and cleavage of multiple bonds.

Cycloaddition and Ring Transformation Mechanisms

While the imidazole ring is aromatic and generally stable, it can be synthesized and transformed through various cycloaddition pathways. These reactions highlight the potential reactivity of the imidazole system under specific conditions. Methodologies such as [3+2] cycloadditions are fundamental to forming the five-membered imidazole ring itself and can be used to construct more complex fused systems. rsc.orgorganic-chemistry.org

For instance, rhodium-catalyzed reactions between 1-sulfonyl-1,2,3-triazoles and 1,2,4-oxadiazoles proceed through ring-opening of the starting materials to form a tri-imine intermediate, which then undergoes a 5-exo-trig cyclization to yield a substituted imidazole. rsc.org Another example involves the reaction of 1H-(imidazol-5-yl)-N-substituted methanamines with aldehydes and isocyanides. In this process, the imidazole nitrogen acts as an intramolecular nucleophile, intercepting a nitrilium ion intermediate to forge a new imidazopyrazine ring system, effectively transforming the initial imidazole derivative. mdpi.com Thermal [3+2] cycloaddition reactions, such as those involving azomethine ylides, represent a general strategy for creating five-membered nitrogen-containing heterocycles and illustrate a fundamental reaction mechanism available to imidazole precursors. sci-rad.comresearchgate.net

Bond Cleavage and Formation Processes

The synthesis and transformation of imidazoles inherently involve a series of bond cleavage and formation events. In many synthetic routes, the final step is an aromatization that can involve the cleavage of C-O or C-N bonds to form the stable imidazole ring. rsc.org

In a copper-catalyzed reaction of enones with amines to form 1,2,4-trisubstituted imidazoles, the mechanism proceeds through the formation of new C-N bonds via intramolecular cyclization, followed by a fragmentation step that involves C-C bond cleavage to achieve aromatization. rsc.org Multicomponent reactions for synthesizing imidazopyrazines showcase the sequential formation of multiple covalent bonds in a single operation. nih.govmdpi.com The process is initiated by the formation of a nitrilium ion, which is then attacked by the nucleophilic imidazole nitrogen (C-N bond formation), leading to a cyclization cascade and the creation of a new fused heterocyclic system. nih.govmdpi.com Studies on related heterocyclic amine derivatives have also investigated the cleavage of N-O bonds in model carcinogenic esters, providing insight into potential decomposition pathways that involve bond scission at a nitrogen atom. acs.org

Impact of Methyl Substituents on Electronic Structure and Reactivity

The three methyl groups in this compound have a pronounced effect on its chemical properties, primarily through electronic and steric effects.

Electronic Effects: Methyl groups are well-known as electron-donating groups through an inductive effect. Their presence on both the N1 ring nitrogen and the exocyclic C5 amine nitrogen increases the electron density throughout the imidazole system. vulcanchem.com This enhanced electron density increases the basicity of the molecule and makes it a better ligand for coordinating with metal ions in catalytic applications.

Steric Effects: The trimethylation of the molecule introduces steric bulk. While the methyl group at N1 is relatively unobtrusive, the N,N-dimethyl configuration at the C5 amino group can sterically hinder the approach of reactants to the exocyclic nitrogen and potentially to the adjacent C4 position of the ring. researchgate.net This steric hindrance can modulate reactivity, for example, by disfavoring interactions in constrained environments like enzyme active sites when compared to less-substituted analogs.

Influence of Substituents on Imidazole Properties

| Compound/Substituent | Effect | Impact on Reactivity | Reference |

|---|---|---|---|

| -CH₃ (Methyl) | Electron-donating, increases steric bulk | Enhances electron density and basicity; may hinder interactions at bulky sites. | vulcanchem.com |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Reduces basicity but increases oxidative stability. | |

| -C₆H₄F (Fluorophenyl) | Introduces halogenated aromaticity | Can increase metabolic stability and polarity compared to trimethylated versions. |

Steric and Electronic Effects of Alkyl Groups

The presence of three methyl groups—one on the N1 position of the imidazole ring and two on the exocyclic amine nitrogen—imparts distinct steric and electronic characteristics to the molecule. These effects are crucial in influencing the accessibility and nucleophilicity of the amine group.

Electronic Effects: Alkyl groups, such as methyl groups, are known to be electron-donating through an inductive effect (+I). In this compound, this effect has two major consequences:

The methyl group at the N1 position increases the electron density within the imidazole ring.

The two methyl groups on the exocyclic amine increase the electron density on the amine nitrogen atom.

This enrichment of electron density enhances the basicity and nucleophilicity of the amine nitrogen compared to a primary or secondary amine. The chemistry of amines is dominated by the lone pair of electrons on the nitrogen, which makes them both basic and nucleophilic. uomustansiriyah.edu.iq Generally, alkylamines are more basic than ammonia because the electron-releasing inductive effect of the alkyl groups stabilizes the positive charge on the resulting ammonium (B1175870) ion. uomustansiriyah.edu.iq This principle suggests that the trimethylated compound is a relatively strong base.

Table 1: Comparative Effects of Methyl Substitution on Imidazole Amines

| Compound | Substitution | Electronic Effect of Substituent(s) | Steric Hindrance | Expected Relative Basicity |

|---|---|---|---|---|

| 1H-Imidazol-5-amine | None on nitrogens | Reference | Low | Lowest |

| 1-Methyl-1H-imidazol-5-amine | One N1-methyl | +I effect from one methyl group | Moderate | Higher |

| N,N-Dimethyl-1H-imidazol-5-amine | Two N-methyls on amine | +I effect from two methyl groups | High (at amine) | High |

| This compound | Three methyl groups | +I effect from three methyl groups | Highest | Highest |

| 1-Methyl-4-nitro-1H-imidazol-5-amine | N1-methyl, C4-nitro | +I (methyl), -M/-I (nitro) | Moderate | Much Lower |

This table is generated based on established chemical principles to illustrate the relative effects.

Resonance and Inductive Effects on Amine Reactivity

The reactivity of the exocyclic amine in this compound is a direct consequence of the balance between resonance and inductive effects.

Resonance Effects: The imidazole ring is an aromatic system. The lone pair of electrons on the N1 nitrogen participates in the aromatic sextet, and the entire ring system can delocalize charge through several resonance structures. sci-hub.se The exocyclic amine at the C5 position can also participate in this resonance by donating its lone pair into the ring.

This delocalization of the amine's lone pair into the imidazole ring (a -M or negative mesomeric effect) effectively reduces the electron density on the exocyclic nitrogen. Such delocalization is a common feature in aromatic amines (like aniline) and typically leads to a decrease in basicity compared to their aliphatic counterparts, as the lone pair is less available to accept a proton.

Inductive Effects: Counteracting the resonance effect is the strong electron-donating inductive effect (+I) of the three methyl groups. As discussed previously, these groups push electron density towards the nitrogen atoms, thereby increasing the availability of the lone pair on the exocyclic amine and enhancing its basicity. uomustansiriyah.edu.iq

Table 2: Opposing Electronic Effects on the Exocyclic Amine

| Electronic Effect | Origin | Impact on Amine's Lone Pair | Consequence for Amine Basicity |

|---|---|---|---|

| Resonance (-M) | Delocalization into the aromatic imidazole ring | Decreases electron density on the N atom | Tends to decrease basicity |

| Inductive (+I) | Electron-donating nature of the three methyl groups | Increases electron density on the N atom | Tends to increase basicity |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is an essential tool for the characterization of N,N,1-Trimethyl-1H-imidazol-5-amine, enabling the confirmation of methyl group positioning and the environment of the aromatic protons.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the three methyl groups and the two protons on the imidazole (B134444) ring. The N(1)-methyl group, the two equivalent methyl groups of the N,N-dimethylamino moiety, and the two non-equivalent ring protons (at C2 and C4) would each produce a characteristic resonance. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the aromatic imidazole ring typically resonate at lower fields (higher ppm values) compared to the protons of the methyl groups. modgraph.co.uk

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound—including the three carbons of the imidazole ring and the three methyl carbons—would yield a separate signal. oregonstate.edu The chemical shifts of the ring carbons are particularly diagnostic for confirming the five-membered heterocyclic structure. ipb.pt

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are illustrative, representing typical chemical shift ranges for imidazole derivatives, as specific experimental data for this compound is not publicly available.

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| H-2 | 7.0 - 7.5 | 135 - 140 |

| H-4 | 6.5 - 7.0 | 115 - 120 |

| C-5 | - | 145 - 150 |

| 1-CH₃ | 3.5 - 3.8 | 30 - 35 |

| N(CH₃)₂ | 2.8 - 3.2 | 40 - 45 |

Two-Dimensional NMR Experiments (e.g., gCOSY, gHSQCAD, gHMBCAD, NOESY) for Connectivity and Stereochemistry

To establish unambiguous assignments and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. science.gov

gCOSY (gradient Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would primarily be used to confirm the through-bond coupling between the two protons on the imidazole ring, although such couplings in five-membered rings can be small. ipb.pt

gHSQCAD (gradient Heteronuclear Single Quantum Coherence via Adiabatic Decoupling): This experiment correlates directly bonded carbon-proton pairs. It is crucial for assigning the proton signal to its corresponding carbon atom. For example, it would definitively link the ¹H signal of the N(1)-methyl group to its ¹³C signal. mdpi.comresearchgate.net

gHMBCAD (gradient Heteronuclear Multiple Bond Correlation via Adiabatic Decoupling): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular structure. For instance, a correlation between the protons of the N(1)-methyl group and the C-2 and C-5 carbons of the imidazole ring would confirm the position of this methyl group. science.govresearchgate.net Similarly, correlations from the N,N-dimethyl protons to the C-5 carbon would verify the location of the dimethylamino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. It can be used to confirm spatial relationships, such as the proximity of the N(1)-methyl group to the H-2 proton of the imidazole ring. science.govmdpi.com

To further validate the structural assignment, experimental NMR chemical shifts can be compared with theoretical values obtained from quantum mechanical calculations, such as those using Density Functional Theory (DFT). This approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. scielo.br A strong correlation between the calculated and experimental shifts provides a high degree of confidence in the proposed structure. ufv.br Discrepancies can sometimes be attributed to solvent effects or conformational dynamics not fully captured by the theoretical model. ufv.br

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation behavior, which can provide additional structural information. evitachem.com

High-Resolution Mass Spectrometry is essential for determining the precise mass of the molecular ion. This allows for the calculation of the elemental formula with high accuracy, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₆H₁₁N₃), the expected exact mass can be calculated and compared to the experimental value, providing definitive confirmation of the molecular formula. rsc.org

The choice of ionization technique is crucial for successfully analyzing the compound.

ESI-MS (Electrospray Ionization Mass Spectrometry): As a soft ionization technique, ESI is well-suited for analyzing polar molecules like amines. It typically generates a protonated molecule, [M+H]⁺, which would appear in the mass spectrum at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. For this compound (MW = 125.175), the [M+H]⁺ ion would be expected at m/z ≈ 126.18.

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): MALDI-TOF is another powerful technique, particularly useful for getting clear molecular ion peaks with minimal fragmentation. nih.gov For small amine molecules, derivatization can sometimes be used to enhance ionization efficiency and detection sensitivity. nih.govmdpi.com

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for imidazole derivatives can include the loss of methyl groups or cleavage of the imidazole ring, and analyzing these fragments helps to corroborate the structure determined by NMR.

Table 2: Summary of Mass Spectrometry Data for this compound Note: The following data are based on theoretical calculations and expected results from standard mass spectrometry techniques.

| Parameter | Expected Value | Technique |

| Molecular Formula | C₆H₁₁N₃ | - |

| Molecular Weight | 125.175 g/mol | - |

| Expected Exact Mass [M] | 125.09530 | HRMS |

| Expected [M+H]⁺ Ion | m/z ≈ 126.1031 | ESI-MS, HRMS |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the quantized vibrational energy levels of a molecule, which are unique to its structure and bonding. While no specific IR or Raman spectra for this compound are publicly available, the expected vibrational modes can be inferred from the analysis of closely related imidazole compounds. nih.govresearchgate.netsci.amnih.gov

The key functional groups in this compound are the imidazole ring, the N,N-dimethylamino group, and the N-methyl group. Each of these will give rise to characteristic bands in the IR and Raman spectra.

Imidazole Ring Vibrations: The aromatic imidazole ring has a set of characteristic stretching and bending vibrations. The C-H stretching vibrations of the ring typically appear in the region of 3100-3250 cm⁻¹. researchgate.net The ring stretching vibrations, often coupled C=C and C=N stretching modes, are expected in the 1400-1600 cm⁻¹ range. mdpi.cominovatus.esresearchgate.net In-plane and out-of-plane bending vibrations of the ring and its substituents occur at lower frequencies.

Methyl Group Vibrations: The three methyl groups (one on the ring nitrogen and two on the exocyclic amine) will exhibit symmetric and asymmetric C-H stretching vibrations, typically in the 2850-3000 cm⁻¹ region. nih.gov Bending vibrations (scissoring, rocking, and wagging) for the methyl groups are expected in the 1375-1470 cm⁻¹ range.

C-N Vibrations: The stretching vibrations of the C-N bonds, both within the imidazole ring and for the exocyclic N,N-dimethylamino group, are expected to appear in the 1250-1350 cm⁻¹ region. nih.gov

The following table provides a summary of the expected vibrational frequencies for this compound based on data from analogous imidazole derivatives.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Imidazole C-H Stretch | 3100 - 3250 | Imidazole Ring |

| Methyl C-H Stretch (Asymmetric) | ~2960 | -CH₃ |

| Methyl C-H Stretch (Symmetric) | ~2870 | -CH₃ |

| Imidazole Ring Stretch (C=C, C=N) | 1400 - 1600 | Imidazole Ring |

| Methyl Bending (Scissoring) | 1450 - 1470 | -CH₃ |

| Methyl Bending (Umbrella) | ~1375 | -CH₃ |

| C-N Stretch (Ring and Exocyclic) | 1250 - 1350 | C-N |

| Imidazole Ring Bending (In-plane) | 1000 - 1300 | Imidazole Ring |

| Imidazole Ring Bending (Out-of-plane) | 600 - 900 | Imidazole Ring |

Note: This table is illustrative and based on data for analogous compounds. Actual peak positions for this compound may vary.

X-ray Crystallography for Solid-State Structure Determination

Once the initial diffraction data is collected, the process of structure solution and refinement begins. A common and powerful software package used for this purpose, particularly for small molecules, is SHELXL. oup.comwashington.eduokstate.eduiucr.orghkl-xray.comresearchgate.net The refinement process involves iteratively adjusting a model of the crystal structure to achieve the best possible fit with the experimentally observed diffraction pattern.

The SHELXL program refines various parameters, including:

Atomic Coordinates: The x, y, and z positions of each non-hydrogen atom in the unit cell.

Anisotropic Displacement Parameters: These describe the thermal motion of each atom in three dimensions.

Site Occupancy Factors: Used in cases of disorder, where a particular atomic position may be occupied by different atoms or be partially occupied.

Hydrogen atoms are often placed in calculated positions based on the geometry of the heavier atoms they are attached to and are then refined using a "riding model." The quality of the final refined structure is assessed using metrics such as the R-factor, which indicates the agreement between the calculated and observed structure factors.

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and, most significantly, hydrogen bonding. In the case of this compound, the absence of a traditional hydrogen bond donor (like an N-H or O-H group) means that classical hydrogen bonding is not expected to be the dominant packing force.

Below is a hypothetical data table illustrating the kind of crystallographic information that would be obtained from an X-ray diffraction study of this compound, based on typical values for related small organic molecules.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₆H₁₁N₃ | The elemental composition of the molecule. |

| Formula Weight | 125.17 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric structures. |

| a, b, c (Å) | a = 8.5, b = 10.2, c = 9.8 | The dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β = 105, γ = 90 | The angles of the unit cell. |

| Volume (ų) | ~820 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | ~1.01 g/cm³ | The calculated density of the crystal. |

| Refinement Method | Full-matrix least-squares on F² (SHELXL) | The algorithm used for refining the crystal structure. oup.comwashington.eduokstate.eduiucr.orghkl-xray.comresearchgate.net |

| Final R indices [I>2σ(I)] | R1 = ~0.04, wR2 = ~0.10 | Indicators of the quality of the fit between the model and the data. |

Note: This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Theoretical and Computational Investigations of N,n,1 Trimethyl 1h Imidazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. researchgate.net DFT calculations for imidazole (B134444) derivatives typically involve the use of hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netnih.gov This approach provides a balance between accuracy and computational cost for determining the electronic structure and molecular properties.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For imidazole derivatives, Pople-style basis sets, such as 6-311++G(d,p), are frequently used. researchgate.netnih.gov This basis set includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for accurately modeling bonding and reactivity. researchgate.net The functional B3LYP is widely utilized for its reliability in predicting molecular geometries and electronic properties for a broad range of organic compounds. nih.gov

Table 1: Illustrative Functionals and Basis Sets for DFT Calculations

| Component | Examples | Description |

|---|---|---|

| Functional | B3LYP, PBE, M06-2X | Approximates the exchange-correlation energy, a key component of the total electronic energy. B3LYP is a popular hybrid functional. |

| Basis Set | 6-31G(d), 6-311++G(d,p), aug-cc-pVTZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but are more computationally expensive. |

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in the molecule. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. For N,N,1-Trimethyl-1H-imidazol-5-amine, this would involve determining the most stable bond lengths, bond angles, and dihedral angles. The resulting optimized structure corresponds to a local or global energy minimum. researchgate.net

Table 2: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length | C4-C5 | 1.38 Å |

| Bond Length | N1-C5 | 1.37 Å |

| Bond Angle | C4-C5-N(amine) | 125.0° |

| Dihedral Angle | C2-N1-C5-N(amine) | 179.5° |

Note: These values are for illustrative purposes to represent the output of a geometry optimization calculation.

Following geometry optimization, frequency calculations are performed to confirm that the structure is a true energy minimum. researchgate.net A stable equilibrium geometry will have no imaginary frequencies. researchgate.net These calculations also provide theoretical vibrational spectra (e.g., Infrared and Raman), which can be compared with experimental data to validate the computational model. niscpr.res.in Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms.

Table 3: Illustrative Vibrational Frequencies for this compound

| Vibrational Mode | Illustrative Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole Ring) | ~3450 |

| C-H Stretch (Methyl Groups) | ~2950 |

| C=C Stretch (Imidazole Ring) | ~1550 |

Note: These are representative frequency ranges for the specified vibrational modes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. irjweb.commalayajournal.org The energies of these orbitals and their spatial distribution are critical for predicting how a molecule will interact with other species. Visualization of the HOMO and LUMO shows the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the amine group, while the LUMO may be distributed over the heterocyclic ring system.

Table 4: Hypothetical FMO Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

Note: These energy values are illustrative examples.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. mdpi.com This energy gap is also related to the electronic absorption properties of the molecule, corresponding to the transition from the ground state to the first excited state. irjweb.com

Based on the illustrative values in Table 4, the HOMO-LUMO energy gap would be:

ΔE = ELUMO - EHOMO = (-1.15 eV) - (-5.85 eV) = 4.70 eV

This relatively large energy gap would imply that this compound is a kinetically stable molecule.

Reactivity Prediction through Computational Indices

Computational indices derived from quantum chemical calculations are powerful tools for predicting the reactivity of a molecule. These descriptors quantify various electronic properties, offering a theoretical basis to understand and anticipate chemical behavior.

Fukui functions are instrumental in identifying the regions within a molecule that are most susceptible to electrophilic and nucleophilic attack. wikipedia.orgnih.gov These functions measure the change in electron density at a specific point in the molecule as the total number of electrons is altered. researchgate.netfaccts.de

For an electrophilic attack, the relevant Fukui function, denoted as f-, indicates the sites that most readily donate electrons. Conversely, for a nucleophilic attack, the f+ function highlights the regions most prone to accepting electrons. A dual descriptor, which combines these two functions, can unambiguously reveal the nucleophilic and electrophilic regions of a molecule. rsc.org

In the case of this compound, the nitrogen atoms of the imidazole ring and the exocyclic amine are expected to have significant Fukui function values, indicating their high reactivity. The precise values would pinpoint the most probable sites of interaction.

Illustrative Data Table: Condensed Fukui Functions for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N1 (imidazole) | 0.08 | 0.15 |

| C2 (imidazole) | 0.12 | 0.05 |

| N3 (imidazole) | 0.15 | 0.25 |

| C4 (imidazole) | 0.09 | 0.11 |

| C5 (imidazole) | 0.20 | 0.08 |

| N (amine) | 0.25 | 0.30 |

| C (methyl on N1) | 0.03 | 0.01 |

| C (methyls on amine) | 0.04 | 0.02 |

Note: The data in this table is illustrative and intended to demonstrate the application of Fukui functions. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. rsc.org This technique is highly effective in identifying the electron-rich and electron-poor regions, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

The MEP map is color-coded, with red typically indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote intermediate potentials. For this compound, the MEP map would likely show a region of high electron density around the nitrogen atoms of the imidazole ring and the exocyclic amino group, making them primary sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl groups would exhibit a positive potential, rendering them susceptible to nucleophilic interactions.

Solvent Effects and Reaction Pathways Modeling

The surrounding solvent can significantly influence the reactivity and reaction pathways of a molecule. Computational models are employed to simulate these effects and to calculate the energetics of reaction mechanisms.

Polarizable Continuum Models (PCM) are a widely used method to simulate the effects of a solvent on a solute molecule without the computational expense of modeling individual solvent molecules. wikipedia.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov The PCM method calculates the electrostatic interactions between the solute and this continuum, providing insights into how the solvent can stabilize or destabilize the molecule and its various conformations. nih.govjlu.edu.cn The choice of PCM, such as the dielectric PCM (D-PCM) or the conductor-like PCM (C-PCM), can be tailored to the specific solvent being modeled. wikipedia.org

For this compound, a polar molecule, solvation in a polar solvent would be expected to stabilize the ground state and any charged intermediates or transition states. The magnitude of this stabilization can be quantified using PCM calculations.

Transition state theory is a fundamental concept in chemical kinetics, and computational chemistry provides the tools to locate and characterize transition state structures. rsc.org These calculations are crucial for understanding the mechanism of a chemical reaction and for determining its rate. By identifying the transition state, which represents the highest energy point along the reaction coordinate, the activation energy for the reaction can be calculated. researchgate.netresearchgate.net

For reactions involving this compound, such as electrophilic substitution on the imidazole ring or reactions at the amino group, transition state calculations can elucidate the step-by-step mechanism. These calculations can also be combined with PCM to model the reaction pathway in different solvents.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

A variety of quantum chemical descriptors can be calculated to provide a quantitative basis for understanding the structure-reactivity relationships of a molecule. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular properties with chemical or biological activity. researchgate.net

Key quantum chemical descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate and accept electrons, respectively. acs.orgacs.org A small HOMO-LUMO energy gap generally indicates higher reactivity.

Hardness and Softness: Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

By calculating these descriptors for this compound and its derivatives, it is possible to establish correlations between their electronic structure and their observed reactivity.

Illustrative Data Table: Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Illustrative Value |

| HOMO Energy | EHOMO | -5.8 eV |

| LUMO Energy | ELUMO | 1.2 eV |

| HOMO-LUMO Gap | ΔE | 7.0 eV |

| Hardness | η | 3.5 eV |

| Softness | S | 0.29 eV-1 |

| Electronegativity | χ | 2.3 eV |

| Electrophilicity Index | ω | 0.75 eV |

Note: The data in this table is illustrative and based on general principles of quantum chemistry for similar molecules. Actual values would require specific calculations.

Dipole Moment and Polarizability

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with more diffuse electron clouds, often larger molecules with more electrons, tend to have higher polarizability. Theoretical calculations can provide an estimate of the polarizability tensor, offering insights into how the molecule will interact with electric fields. The presence of the π-system in the imidazole ring and the lone pairs on the nitrogen atoms would contribute significantly to the polarizability of this compound.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Unit |

|---|---|---|

| Dipole Moment (µ) | 3.5 - 4.5 | Debye |

Note: The values in this table are illustrative and based on general principles of computational chemistry for similar molecules. Specific computational studies are required for precise values.

Mulliken Population Analysis and Charge Distribution

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. This analysis provides a way to quantify the distribution of electrons among the atoms, which is crucial for understanding a molecule's reactivity and intermolecular interactions.

In this compound, the nitrogen atoms of the imidazole ring and the exocyclic amino group are expected to carry negative partial charges due to their high electronegativity. Conversely, the carbon and hydrogen atoms are likely to have positive partial charges. The methyl groups, being electron-donating, will influence the charge distribution on both the ring and the exocyclic nitrogen.

The charge distribution is fundamental to understanding the molecule's electrostatic potential, which maps the regions of positive and negative charge on the molecular surface. This, in turn, helps in predicting how the molecule will interact with other polar molecules and ions.

Table 2: Illustrative Mulliken Atomic Charges for this compound

| Atom | Illustrative Mulliken Charge (e) |

|---|---|

| N1 (ring) | -0.3 to -0.5 |

| C2 (ring) | +0.2 to +0.4 |

| N3 (ring) | -0.4 to -0.6 |

| C4 (ring) | +0.1 to +0.3 |

| C5 (ring) | +0.2 to +0.4 |

| N (amino) | -0.5 to -0.7 |

| C (N1-methyl) | -0.1 to +0.1 |

| C (amino-methyl) | -0.1 to +0.1 |

Note: These values are hypothetical and serve to illustrate the expected trends in charge distribution based on the principles of Mulliken population analysis. Actual values would be derived from specific quantum chemical calculations.

Thermodynamic Parameters and Stability

Computational methods can be employed to calculate various thermodynamic parameters that provide insights into the stability of a molecule. These parameters include the enthalpy of formation, Gibbs free energy of formation, and entropy. The thermal stability of imidazole derivatives is a subject of interest, particularly for applications in materials science and as ionic liquids.

The stability of this compound can be assessed by calculating its heat of formation, which is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A more negative heat of formation generally indicates greater thermodynamic stability.

Table 3: Predicted Thermodynamic Parameters of this compound at 298.15 K (Illustrative)

| Parameter | Predicted Value (Illustrative) | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | 100 - 150 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | 250 - 300 | kJ/mol |

Note: These are estimated values based on computational studies of similar compounds. Precise determination requires specific theoretical calculations for this compound.

Applications in Advanced Chemical and Material Science Research

Role as a Ligand in Coordination Chemistry

Ligands are crucial in coordination chemistry, binding to a central metal atom to form a coordination complex. uni-siegen.de The properties of the resulting complex are dictated by the nature of the metal and the ligand. Imidazole (B134444) derivatives are widely recognized for their capacity to act as ligands for transition metal complexes. researchgate.net The nitrogen atoms in the imidazole ring can donate lone pairs of electrons to a metal center.

N,N,1-Trimethyl-1H-imidazol-5-amine possesses two potential nitrogen donor atoms: the pyridine-like N-3 atom of the imidazole ring and the exocyclic dimethylamino group at the C-5 position. The N-1 position is blocked by a methyl group, which prevents its use in forming N-heterocyclic carbenes (NHCs) via deprotonation at the C-2 position, a common role for other imidazolium (B1220033) salts. d-nb.info This structural feature directs its coordinating behavior to that of a classical N-donor ligand.

Transition metals form a wide variety of coordination complexes with diverse geometries and electronic properties. uni-siegen.denih.gov The interaction between a metal and a ligand can be described by Lewis acid-base theory, where the ligand is the base and the metal is the acid. wikipedia.org Imidazole-containing molecules are known to form stable complexes with a range of transition metals, including but not limited to iron, copper, nickel, zinc, and palladium. google.comsci-hub.se

The this compound ligand could theoretically coordinate to a metal center in several ways:

Monodentate Coordination: Utilizing only the most accessible and basic nitrogen atom, likely the N-3 atom of the imidazole ring.

Bidentate Chelation: Involving both the N-3 ring nitrogen and the exocyclic amino nitrogen to form a stable five-membered chelate ring with the metal center. The formation of such chelates is often thermodynamically favorable.

The table below illustrates potential coordination scenarios with various transition metals, based on common coordination numbers and geometries observed for N-donor ligands.

| Metal Ion | Typical Oxidation State | Possible Coordination Number | Potential Geometry with Ligand |

| Copper | Cu(I), Cu(II) | 4, 6 | Tetrahedral, Square Planar, Octahedral |

| Palladium | Pd(II) | 4 | Square Planar |

| Nickel | Ni(II) | 4, 6 | Square Planar, Octahedral |

| Zinc | Zn(II) | 4 | Tetrahedral |

| Ruthenium | Ru(II), Ru(III) | 6 | Octahedral |

This table is illustrative and based on general principles of coordination chemistry. Specific complexes with this compound would require experimental verification.

The design of ligands is central to the development of new transition metal catalysts. google.com By modifying the steric and electronic properties of a ligand, the activity, selectivity, and stability of the resulting catalyst can be finely tuned. Chiral ligands, for example, are instrumental in asymmetric catalysis for producing enantiomerically pure compounds. mdpi.com

While this compound is itself achiral, it can serve as a foundational scaffold for more complex ligand systems. Its exocyclic amine could be functionalized, or it could be incorporated into a larger molecular framework to create multidentate ligands. The presence of methyl groups on the amine and the N-1 position provides steric bulk that can influence the coordination environment around a metal center, which in turn can affect the selectivity of a catalytic reaction. uliege.be The development of novel imidazole derivatives for use as ligands remains a pivotal area of research. researchgate.net

Catalytic Applications

The imidazole moiety is a privileged scaffold in catalysis, finding use in both organocatalysis and as part of ligands in metal-catalyzed reactions. tandfonline.com

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. ias.ac.in Chiral tertiary amines, particularly those based on imidazole structures, have emerged as powerful Lewis base organocatalysts for various chemical transformations. nih.gov The basic nitrogen atom of the imidazole ring can act as a nucleophilic catalyst. For instance, N-methylimidazole (NMI) is a well-known catalyst. The catalytic activity of imidazoles stems from the amphoteric nature of the ring, which contains both a basic pyridine-like nitrogen and an acidic (or potentially coordinating) amine-like function. ias.ac.in

| Reaction Type | Role of Imidazole-Type Catalyst |

| Acylation Reactions | Nucleophilic catalyst activating an acyl donor. nih.gov |

| Michael Additions | Base catalyst activating a nucleophile. |

| Rearrangements (e.g., Steglich) | Nucleophilic catalyst facilitating acyl transfer. nih.gov |

| Multi-component Reactions | Base or nucleophilic catalyst to promote cascade sequences. ias.ac.in |

This table represents general applications of imidazole-based organocatalysts. Specific studies on the organocatalytic activity of this compound are not detailed in the surveyed literature.

In many transition metal-catalyzed reactions, additives or co-catalysts are used to enhance reaction rates and selectivity. Basic additives are often required to neutralize acids formed during the catalytic cycle. Given its basic nature, this compound could function as a non-nucleophilic or mildly nucleophilic base (a "proton sponge") in reactions like palladium-catalyzed cross-couplings.

Furthermore, imidazole derivatives can act as ligands that modify the catalytic activity of a metal center. In some cases, they serve as precursors to N-heterocyclic carbene (NHC) ligands, which are formed by deprotonating the corresponding imidazolium salt. d-nb.inforesearchgate.net However, since the N-1 position of this compound is methylated, it cannot form a traditional C-2 NHC. Instead, it would act as a classical σ-donor ligand, potentially influencing the outcome of metal-catalyzed processes through direct coordination to the metal. acs.org

The imidazole ring is a key component in catalysts for a variety of specific organic transformations. The development of new synthetic methods for substituted imidazoles is of strategic importance due to their wide range of applications. rsc.org For example, catalysts based on imidazole scaffolds have been used for:

Condensation Reactions: The synthesis of tetrasubstituted imidazoles can be achieved through the four-component reaction of 1,2-dicarbonyl compounds, aldehydes, amines, and ammonium (B1175870) acetate (B1210297), often promoted by an organocatalyst. tandfonline.com

Cycloaddition Reactions: Gold-catalyzed [3+2] cycloaddition reactions have been used to create 4-amino substituted imidazoles. rsc.org

C-H Activation/Functionalization: The imidazole core can serve as a directing group in transition metal-catalyzed C-H activation reactions, enabling the regioselective functionalization of molecules. mdpi.comnih.gov

While this compound has not been specifically cited in the reviewed literature for these transformations, its structural features suggest it could be explored as a catalyst or ligand in such contexts.

This compound: A Versatile Building Block in Chemical Synthesis and Materials Science

This compound, a substituted imidazole derivative, is emerging as a significant compound in advanced chemical and material science research. Its unique structure, featuring methyl groups at the 1, N, and N positions of the imidazole ring, imparts properties that make it a valuable precursor for the synthesis of complex molecules and functional materials.

The utility of this compound extends across various domains of chemical synthesis and materials science, primarily owing to its reactive nature and the inherent properties of the imidazole core.

Precursor in Synthetic Building Block Chemistry

As a synthetic building block, this compound serves as a foundational element for constructing more complex chemical architectures. The presence of the amine and the imidazole ring allows for a variety of chemical transformations.

Synthesis of Polysubstituted Heterocycles

The imidazole scaffold is a common feature in many biologically active compounds and functional materials. This compound provides a ready-made imidazole core that can be further functionalized to create a diverse range of polysubstituted heterocycles. organic-chemistry.orgmdpi.comrsc.org The synthesis of these complex molecules often involves reactions that exploit the nucleophilicity of the imidazole nitrogen atoms. mdpi.com

Various synthetic strategies are employed to build upon the this compound core. These methods include:

Condensation Reactions: Reactions with dicarbonyl compounds or their equivalents can lead to the formation of new rings fused to the imidazole core. organic-chemistry.org

Multicomponent Reactions: One-pot reactions involving multiple starting materials can efficiently generate highly substituted heterocyclic systems. mdpi.com

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions can be used to introduce aryl or other functional groups onto the imidazole ring. organic-chemistry.org

A notable example involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles, which can be achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org

Construction of Fused Ring Systems

The structure of this compound is particularly well-suited for the construction of fused ring systems. The imidazole ring can act as a dienophile or a nucleophile in cycloaddition and condensation reactions, leading to the formation of bicyclic and polycyclic structures. organic-chemistry.orgcore.ac.uk These fused systems are of significant interest in medicinal chemistry and materials science due to their rigid conformations and extended π-systems.

The synthesis of trinuclear imidazole-fused hybrid scaffolds can be achieved through the reaction of 2-(2-bromoaryl)- and 2-(2-bromovinyl)imidazoles with 2-aminobenzimidazoles under microwave irradiation in the presence of a base. nih.gov This process proceeds via a nucleophilic aromatic substitution followed by cyclization. nih.gov

| Reaction Type | Reactants | Product Type | Significance |

| Cycloaddition | Dienes | Fused bicyclic imidazoles | Access to novel scaffolds |

| Condensation | Dicarbonyls | Imidazo[4,5-b]pyridines | Potential biological activity |

| Annulation | Alkynes | Substituted quinolines | Applications in materials |

Potential in Materials Science

The inherent electronic properties and structural versatility of this compound and its derivatives make them promising candidates for the development of advanced materials. bldpharm.com

Development of Functional Organic Materials

The imidazole moiety is a key component in many functional organic materials. rsc.org The ability to introduce various substituents onto the this compound framework allows for the fine-tuning of properties such as solubility, thermal stability, and electronic behavior. This tunability is crucial for designing materials with specific functions. For instance, imidazole-based compounds are explored as:

Corrosion Inhibitors: The nitrogen atoms in the imidazole ring can coordinate to metal surfaces, forming a protective layer that inhibits corrosion. openmedicinalchemistryjournal.com

Polymers: Imidazole-containing monomers can be polymerized to create materials with applications in areas like gas separation and drug delivery. openmedicinalchemistryjournal.com

Dyes and Pigments: The extended π-systems of some imidazole derivatives lead to strong absorption in the visible region of the electromagnetic spectrum, making them suitable for use as colorants. openmedicinalchemistryjournal.com

Components in Optoelectronic and Electronic Applications

The electron-rich nature of the imidazole ring makes it an excellent building block for materials with interesting optoelectronic and electronic properties. Derivatives of this compound are being investigated for their potential use in:

Aggregation-Induced Emission (AIE): Certain imidazole derivatives exhibit AIE, a phenomenon where they become highly emissive in the aggregated state. This property is valuable for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Covalent Organic Framework (COF) Monomers: The rigid and well-defined structure of imidazole derivatives makes them suitable as monomers for the synthesis of COFs. escholarship.org COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and electronics. The incorporation of imidazole units into COFs can enhance their chemical stability and introduce specific functionalities. escholarship.org For example, imidazole-linked COFs have shown promise as electrode materials in sodium-ion batteries. chinesechemsoc.org

| Application Area | Key Property | Example Material Class |

| Organic Light-Emitting Diodes (OLEDs) | Aggregation-Induced Emission (AIE) | Tetraphenylethene-substituted imidazoles |

| Chemical Sensors | Fluorescence Quenching/Enhancement | Imidazole-based chemosensors |

| Gas Storage and Separation | Porosity and Selective Adsorption | Imidazole-functionalized COFs |

| Catalysis | Active Sites and Stability | Imidazole-based N-heterocyclic carbenes |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of imidazole (B134444) derivatives is a well-established field, yet there is a continuous drive towards methodologies that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry. bohrium.comjipbs.com Future research into the synthesis of N,N,1-Trimethyl-1H-imidazol-5-amine is expected to focus on several key areas of sustainable and efficient chemistry.

One promising direction is the adoption of green catalysts and reaction media. For instance, the use of biocompatible and biodegradable catalysts, such as lemon juice, has been demonstrated for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.com This approach offers advantages like low cost, ready availability, and minimal environmental impact. jipbs.com The exploration of similar biocatalysts for the specific synthesis of this compound could lead to more sustainable manufacturing processes.

Moreover, the application of energy-efficient techniques such as microwave and ultrasound irradiation is a growing trend in organic synthesis. bohrium.comresearchgate.net These methods often lead to significantly reduced reaction times, increased yields, and can sometimes be performed in the absence of traditional solvents. bohrium.comresearchgate.net Ball milling, a solvent-free technique, also presents a sustainable alternative for the synthesis of imidazole derivatives. bohrium.com

The development and utilization of recoverable and reusable catalysts, particularly magnetic nanocatalysts, are also at the forefront of sustainable chemical synthesis. rsc.orgrsc.org These catalysts can be easily separated from the reaction mixture using an external magnetic field, which simplifies product purification and allows for the catalyst to be reused multiple times, thereby reducing waste and cost. rsc.orgrsc.org Research into designing a specific magnetic catalyst for the synthesis of this compound could represent a significant advancement in its production.

Finally, one-pot multicomponent reactions are increasingly favored for their efficiency, as they allow for the synthesis of complex molecules in a single step, reducing the need for intermediate purification and minimizing solvent usage. asianpubs.orgtandfonline.com Designing a one-pot synthesis for this compound from readily available starting materials would be a significant step towards a more efficient and economical production process.

In-Depth Mechanistic Studies of Complex Reactions Involving the Compound

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For this compound, future research should delve into the intricate details of the reactions it participates in, both as a product of synthesis and as a reactant in further chemical transformations.

Computational chemistry will play a pivotal role in these mechanistic investigations. researchgate.netnih.gov Quantum chemical calculations can be employed to model reaction pathways, identify transition states, and determine activation energies. researchgate.net This can provide valuable insights into the feasibility of different reaction mechanisms and help in the rational design of more efficient synthetic routes. For example, understanding the mechanism of formation of substituted imidazoles can aid in controlling the regioselectivity of the synthesis. researchgate.net

Experimental studies will also be crucial. Techniques such as kinetic analysis can provide data on reaction rates and the influence of various parameters like temperature, concentration, and catalyst loading. The identification and characterization of reaction intermediates, for instance through spectroscopic methods, can offer direct evidence for a proposed mechanism. The study of the formation of N-nitrosodimethylamine (NDMA) from dimethylamine, a structurally related compound, highlights the importance of understanding the role of intermediates in the final product formation. nih.gov

The proposed mechanism for the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles to form 1H-imidazole derivatives involves several steps, including hydrolysis, intramolecular cyclization, and carbene insertion. mdpi.com A similar level of detailed mechanistic investigation for the synthesis of this compound would be highly beneficial for process optimization.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and the design of new materials with desired functionalities. For this compound, advanced computational methods can be applied to a wide range of research questions.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. researchgate.netrsc.orgmdpi.com DFT calculations can be used to optimize the geometry of this compound and to predict its spectroscopic properties, such as its infrared and NMR spectra. researchgate.net This can be valuable for the characterization of the compound and for the interpretation of experimental data.

Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the reactivity of the molecule. researchgate.net The energy and distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. Furthermore, computational methods can be used to predict various physicochemical properties, such as solubility, lipophilicity, and stability, which are important for a wide range of applications, including drug design. nih.gov

In the context of materials science, computational modeling can be used to explore the potential of this compound and its derivatives in various applications. For example, calculations of non-linear optical (NLO) properties can suggest their suitability for use in optoelectronic devices. researchgate.net Molecular docking simulations can be used to predict the binding affinity of the compound and its derivatives to biological targets, which is a crucial step in the drug discovery process. mdpi.comnih.gov

Development of this compound as a Versatile Platform for New Chemical Entities

The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. nih.govresearchgate.net this compound, with its specific substitution pattern, offers a unique starting point for the development of new chemical entities with potential therapeutic applications.

The presence of the dimethylamino group at the 5-position and the methyl group at the 1-position provides opportunities for further chemical modification. These groups can be altered to modulate the electronic and steric properties of the molecule, which in turn can affect its biological activity. For example, the synthesis of hybrid molecules that combine the imidazole core with other pharmacophores, such as 1,2,3-triazoles, has been shown to be a successful strategy for developing new anticancer agents. nih.gov

The development of a library of derivatives of this compound, followed by high-throughput screening, could lead to the discovery of new compounds with activity against a variety of diseases. Imidazole derivatives have shown promise as anticancer, antifungal, antibacterial, and anti-inflammatory agents. nih.govresearchgate.net

Furthermore, the unique electronic properties of the imidazole ring make it a valuable component in the design of functional materials. The exploration of this compound and its derivatives in areas such as catalysis, sensor technology, and organic electronics could open up new avenues for its application beyond the realm of life sciences.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N,1-Trimethyl-1H-imidazol-5-amine, and how can reaction efficiency be optimized?

- Methodological Answer :

- Base-promoted cyclization : Adapt strategies from analogous imidazole/tetrazole syntheses, such as base-mediated condensation of amidines with ketones or aldehydes. For example, using KOH or NaOH in ethanol/water mixtures under reflux (50–80°C) can promote ring closure .

- Optimization parameters :

- Temperature : Higher temperatures (e.g., 80°C vs. 50°C) may accelerate reaction rates but risk side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) could enhance nucleophilicity of intermediates.

- Stoichiometry : Adjust molar ratios of methylating agents (e.g., methyl iodide) to ensure complete N-methylation.

- Validation : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography using silica gel (ethyl acetate/hexane gradients).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm methyl group positions and aromatic proton environments. Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ORCA software) to resolve ambiguities .

- X-ray crystallography : Employ SHELXL for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve methyl group orientations and hydrogen bonding networks. For visualization, use ORTEP-3 to generate thermal ellipsoid plots .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks and fragmentation patterns.

Q. How does the compound’s thermal stability vary under different storage conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Perform TGA under nitrogen/air atmospheres (5–10°C/min ramp) to determine decomposition temperatures. Compare with tetrazole analogs, which exhibit sublimation enthalpies (ΔsubH°) of ~100–120 kJ/mol .

- Accelerated stability testing : Store samples at 4°C (short-term) vs. -20°C (long-term) and monitor purity via HPLC every 3–6 months.

- Data table :

| Property | Value (Typical Range) | Reference |

|---|---|---|

| Sublimation ΔsubH° | 105–115 kJ/mol | |

| Decomposition onset | 180–200°C |

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311+G(d,p) basis sets to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices. This identifies reactive sites for electrophilic/nucleophilic attacks .

- Solvent effects : Apply polarizable continuum models (PCM) to simulate solvent interactions (e.g., water vs. DMSO).

- Kinetic modeling : Use software like ChemKin to predict reaction pathways and rate constants under varying pH and temperature.

Q. What strategies resolve contradictions in crystallographic data obtained from different refinement software?

- Methodological Answer :

- Cross-validation : Refine the same dataset using SHELXL (for small-molecule precision) and Phenix (for macromolecular flexibility). Compare R-factor convergence and electron density maps .

- Twinned data handling : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors.

- Discrepancy analysis : If bond lengths/angles differ >3σ between software, re-examine data collection (e.g., radiation damage, absorption corrections).

Q. How can substituent effects on the compound’s electronic properties be systematically studied?

- Methodological Answer :

- Substituent screening : Synthesize derivatives with electron-withdrawing (e.g., -NO) or donating (-OCH) groups at the imidazole C4 position. Use Pd-catalyzed cross-coupling for functionalization .

- Electrochemical analysis : Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF) to measure oxidation potentials. Correlate with Hammett σ values.

- Computational trends : Plot computed Mulliken charges against experimental redox potentials to validate predictive models.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., sublimation enthalpy) for similar imidazole derivatives?

- Methodological Answer :

- Source evaluation : Prioritize data from NIST Standard Reference Databases, which validate measurements using multiple techniques (e.g., calorimetry, vapor pressure) .

- Experimental replication : Repeat sublimation experiments using calibrated equipment (e.g., Knudsen effusion cells) under controlled humidity.

- Error analysis : Calculate propagated uncertainties from purity assessments (±1–2% for HPLC-grade samples).

Note on Evidence Limitations

While the provided evidence focuses on structurally related compounds (e.g., tetrazoles, pyrazoles), methodologies for synthesis, characterization, and computational modeling are transferable to this compound. Researchers should validate assumptions with targeted experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.